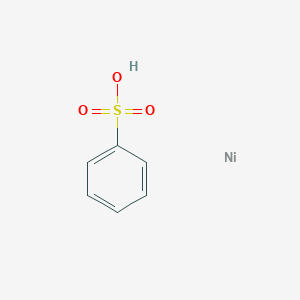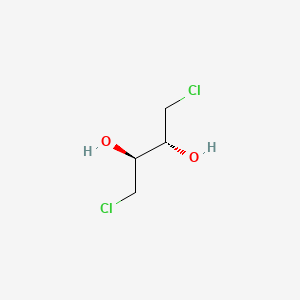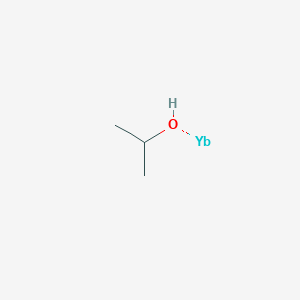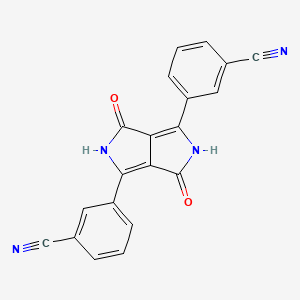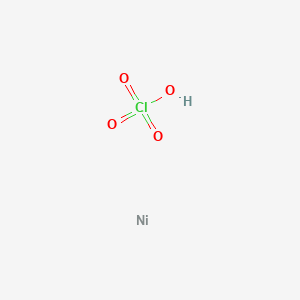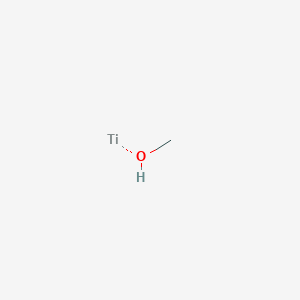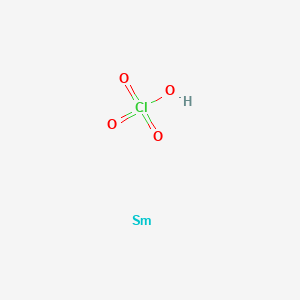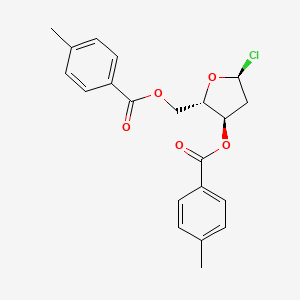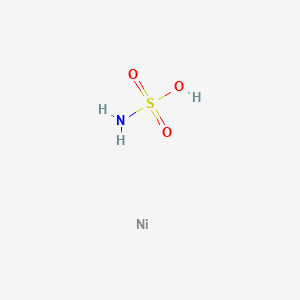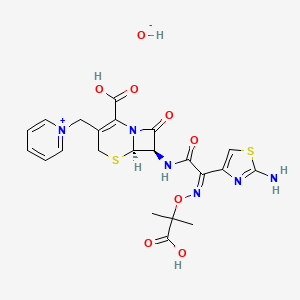
Ceftazidine
Overview
Description
Ceftazidine is a useful research compound. Its molecular formula is C22H24N6O8S2 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ceftazidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Infections : Ceftazidime-avibactam is approved for treating complicated urinary tract infections, complicated intra-abdominal infections, and hospital-acquired pneumonia in adults (Shirley, 2018).
Effective Against Specific Bacteria : It is the antibiotic of choice for Burkholderia pseudomallei infection (melioidosis), effectively countering PenA α-lactamase activity (Chirakul et al., 2019).
Molecular Markers for Treatment Response : In infected lungs, ceftazidime treatment reveals specific bacterial genes, providing potential molecular markers for treatment response (Cummings & Slayden, 2017).
Dosing in Infants : A dosing regimen for infants has been established, making it suitable for use in both adults and children (Shi et al., 2018).
Use in Neutropenic Patients : Ceftazidime is widely used in treating infections in neutropenic patients, though resistance issues have been observed (Naumovski et al., 1992).
Alternative to Carbapenems : It may serve as an alternative to carbapenems for treating complicated urinary tract infections, including those with ceftazidime-nonsusceptible pathogens (Wagenlehner et al., 2016).
Managing Carbapenem-resistant Infections : Ceftazidime-avibactam shows efficacy in managing carbapenem-resistant Gram-negative infections in renal patients (Gatti et al., 2022).
FDA Approval for Specific Pathogens : It's an FDA-approved antimicrobial for treating carbapenem-resistant Enterobacteriaceae, including Klebsiella pneumoniae (Humphries et al., 2015).
Pharmacodynamics in Pneumonia : Continuous infusion shows advantages in pharmacodynamics and predictable efficacy in ventilator-associated pneumonia (Cousson et al., 2015).
In vitro Activity : It exhibits broad-spectrum in vitro activity against Gram-positive and Gram-negative aerobic bacteria, particularly active against Enterobacteriaceae and resistant to most beta-lactamases (Richards & Brogden, 1985).
Treatment of Serious Infections : Ceftazidime is effective for serious infections, especially in major nosocomial pathogens and respiratory infections in cystic fibrosis patients (Rains et al., 1995).
Risk Factors for Treatment Failure : Pneumonia and renal replacement therapy are risk factors for treatment failures and resistance in patients with carbapenem-resistant Enterobacteriaceae infections (Shields et al., 2018).
Monitoring for Side Effects : Its use should be monitored by an electroencephalogram in patients with myoclonus and altered mental status, due to potential side effects (Klion et al., 1994).
Dosing in Critically Ill Patients : Intermittent bolus dosing in critically ill patients may lead to inadequate plasma concentrations, risking treatment failure and resistance (Young et al., 1997).
Interaction with Elements : Essential and trace elements, like magnesium and zinc, can significantly influence its antimicrobial activity (Arayne et al., 2001).
Analytical Techniques : A high-pressure liquid chromatographic technique for evaluating ceftazidime biodisposition in infants and children is established (Myers & Blumer, 1983).
Resistance in Burkholderia pseudomallei : Ceftazidime-resistant mutants of Burkholderia pseudomallei show increased MICs (Niumsup & Wuthiekanun, 2002).
Resistance Mechanisms in Pseudomonas aeruginosa : Resistance mechanisms were identified in nonsusceptible Pseudomonas aeruginosa clinical isolates (Kos et al., 2016).
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOCVAKBHTGOL-ROMZVAKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftazidine | |
CAS RN |
78439-06-2 | |
| Record name | Ceftazidime pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78439-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





